molecular formula C18H29OSn B14629531 Stannane, dicyclohexylhydroxyphenyl- CAS No. 53413-47-1

Stannane, dicyclohexylhydroxyphenyl-

Cat. No.: B14629531
CAS No.: 53413-47-1
M. Wt: 380.1 g/mol
InChI Key: FKKGVNVVRBENQJ-UHFFFAOYSA-N
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Description

"Stannane, dicyclohexylhydroxyphenyl-" is an organotin compound characterized by a tin (Sn) center bonded to two cyclohexyl groups and a hydroxyphenyl moiety. Organotin compounds are widely used in industrial applications, including catalysis, polymer stabilization, and organic synthesis . For instance, Dicyclohexyl(diphenyl)stannane (CAS 20204-07-3), which substitutes hydroxyphenyl with phenyl groups, shares similar synthetic routes and coordination behavior . The hydroxyphenyl group likely enhances polarity and reactivity compared to non-hydroxylated analogs, influencing solubility and catalytic activity .

Properties

CAS No.

53413-47-1

Molecular Formula

C18H29OSn

Molecular Weight

380.1 g/mol

InChI

InChI=1S/2C6H11.C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h2*1H,2-6H2;1-5H;1H2;

InChI Key

FKKGVNVVRBENQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3=CC=CC=C3.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, dicyclohexylhydroxyphenyl- can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of a hydroxyphenyl compound with a stannylating agent such as tributyltin hydride under specific conditions . The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to yield the desired organotin compound.

Industrial Production Methods

Industrial production of stannane, dicyclohexylhydroxyphenyl- often involves large-scale stannylation processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Stannane, dicyclohexylhydroxyphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stannane, dicyclohexylhydroxyphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, dicyclohexylhydroxyphenyl- involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The hydroxyphenyl group enhances its reactivity and allows for specific interactions with target molecules. The pathways involved often include radical intermediates and coordination chemistry .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of "Stannane, dicyclohexylhydroxyphenyl-" with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
Dicyclohexyl(diphenyl)stannane C₆H₅)₂(C₆H₁₁)₂Sn 439.228 2 cyclohexyl, 2 phenyl Polymer stabilization, synthesis
Tributyl(thieno[3,2-b]thiophen-2-yl)stannane C₁₈H₃₂SSn ~391.2* 3 butyl, 1 thienothiophenyl Stille coupling reactions
Dimethylbis(myristoyloxy)stannane C₃₀H₅₈O₄Sn ~621.5* 2 methyl, 2 myristoyloxy Lubricant additives, stabilizers
Tricyclohexylhydroxystannane (C₆H₁₁)₃SnOH ~467.1* 3 cyclohexyl, 1 hydroxyl Hypercoordinating organotin

*Estimated based on molecular formula.

Key Observations :

  • The hydroxyphenyl group in "Stannane, dicyclohexylhydroxyphenyl-" introduces hydrogen-bonding capability, distinguishing it from non-polar analogs like Dicyclohexyl(diphenyl)stannane .

Research Findings and Challenges

  • Computational Studies :

    • DFT methods (e.g., PBE0-GD3BJ) accurately predict geometries and NMR chemical shifts for hypercoordinated stannanes, aiding in modeling the target compound’s behavior in solution .
  • Environmental Concerns :

    • Stannane reagents face scrutiny due to persistence in ecosystems. The hydroxyphenyl group may improve biodegradability, but this requires validation .

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